molecular formula C22H22N4O2 B3020303 IBS008738

IBS008738

Cat. No.: B3020303
M. Wt: 374.4 g/mol
InChI Key: UCDKLMTYEDPEMY-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

IBS008738, also known as 1-(4-methylphenyl)-4-{[(E)-morpholin-4-ylmethylidene]amino}-1H-imidazol-5-yl(phenyl)methanone or 3-(4-methylphenyl)-5-[(E)-morpholin-4-ylmethylideneamino]imidazol-4-yl-phenylmethanone, is a potent activator of the Transcriptional co-activator with PDZ-binding motif (TAZ) . TAZ is a downstream regulatory target in the Hippo signaling pathway, playing various roles in cell proliferation and differentiation .

Mode of Action

This compound acts by stabilizing TAZ and increasing the level of unphosphorylated TAZ . This leads to the enhancement of the association of MyoD with the myogenin promoter, upregulating MyoD-dependent gene transcription . It also competes with myostatin in C2C12 cells .

Biochemical Pathways

The activation of TAZ by this compound affects the Hippo signaling pathway, which plays a crucial role in organ size control and tumor suppression . The compound also influences the JAK-STAT signaling pathway, a classic pathway controlling cytokines, including IL-10 .

Result of Action

This compound promotes myogenesis in C2C12 cells and facilitates muscle repair in a muscle injury model . It decreases muscle wasting by upregulating IL-10 and inhibiting TNF α and IL-6 . This process is implemented by changing the macrophage phenotypes .

Action Environment

The heritability of IBS (how much your genes influence the likelihood of developing a particular condition) is quite low, indicating the importance of environmental factors such as diet, stress, and patterns of behavior . These factors may influence the action, efficacy, and stability of this compound.

Chemical Reactions Analysis

IBS008738 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include DMSO as a solvent, with a solubility of 50 mg/mL . Major products formed from these reactions are not explicitly mentioned in the literature.

Scientific Research Applications

IBS008738 has a wide range of scientific research applications, including:

Properties

IUPAC Name

[3-(4-methylphenyl)-5-[(E)-morpholin-4-ylmethylideneamino]imidazol-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-17-7-9-19(10-8-17)26-16-24-22(23-15-25-11-13-28-14-12-25)20(26)21(27)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDKLMTYEDPEMY-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=CC=C3)N=CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=CC=C3)/N=C/N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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